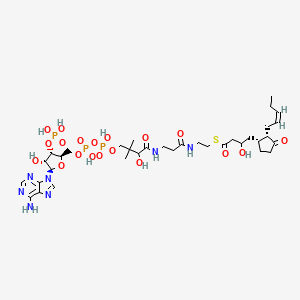

3-Hydroxy-OPC4-CoA

CAS No.:

Cat. No.: VC1934456

Molecular Formula: C35H56N7O19P3S

Molecular Weight: 1003.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C35H56N7O19P3S |

|---|---|

| Molecular Weight | 1003.8 g/mol |

| IUPAC Name | S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-4-[(1R,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]butanethioate |

| Standard InChI | InChI=1S/C35H56N7O19P3S/c1-4-5-6-7-22-20(8-9-23(22)44)14-21(43)15-26(46)65-13-12-37-25(45)10-11-38-33(49)30(48)35(2,3)17-58-64(55,56)61-63(53,54)57-16-24-29(60-62(50,51)52)28(47)34(59-24)42-19-41-27-31(36)39-18-40-32(27)42/h5-6,18-22,24,28-30,34,43,47-48H,4,7-17H2,1-3H3,(H,37,45)(H,38,49)(H,53,54)(H,55,56)(H2,36,39,40)(H2,50,51,52)/b6-5-/t20-,21?,22+,24-,28-,29-,30?,34-/m1/s1 |

| Standard InChI Key | YUFHOTSRMDFGNS-VQTPOQBRSA-N |

| Isomeric SMILES | CC/C=C\C[C@H]1[C@H](CCC1=O)CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O)O |

| Canonical SMILES | CCC=CCC1C(CCC1=O)CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O)O |

Introduction

Chemical Identity and Classification

3-Hydroxy-OPC4-CoA, also known as 3-hydroxy-4-[(1S,2S)-2-[(Z)-2-pentenyl]-3-oxocyclopentyl]butanoyl-CoA, belongs to the class of organic compounds known as 3-hydroxyacyl coenzyme A derivatives. These compounds are characterized by a 3-hydroxyl acylated coenzyme A structure, which plays a critical role in various metabolic processes . The compound is specifically identified in databases with the following identifiers:

| Database | Identifier |

|---|---|

| PAMDB ID | PAMDB120508 |

| J-GLOBAL ID | 201007040155338078 |

| Nikkaji number | J2.802.274C |

The chemical taxonomy classification places 3-Hydroxy-OPC4-CoA within the following hierarchical structure:

| Classification Level | Category |

|---|---|

| Kingdom | Organic compounds |

| Super Class | Lipids and lipid-like molecules |

| Class | Fatty Acyls |

| Sub Class | Fatty acyl thioesters |

| Direct Parent | 3-hydroxyacyl CoAs |

This classification reflects its role as an intermediate in lipid metabolism, particularly in pathways involving fatty acid oxidation and synthesis .

Chemical Structure and Properties

The molecular structure of 3-Hydroxy-OPC4-CoA is characterized by a complex arrangement featuring a coenzyme A moiety linked to a 3-hydroxy fatty acyl chain with a cyclopentyl group and a pentenyl side chain. The compound exhibits the following physicochemical properties:

Molecular Specifications

There is some variation in reported values between databases, likely due to different states of protonation or structural interpretations:

| Property | Value (PAMDB) | Value (J-GLOBAL) |

|---|---|---|

| Molecular Formula | C₃₅H₅₂N₇O₁₉P₃S | C₃₅H₅₆N₇O₁₉P₃S |

| Average Molecular Weight | 999.813 g/mol | 1003.840 g/mol |

| Monoisotopic Molecular Weight | 1003.2565 | Not specified |

The structural representation includes a coenzyme A backbone with an adenosine 3'-phosphate, a diphosphate bridge, and a pantothenic acid unit linked to the 3-hydroxy fatty acyl portion .

Chemical Identifiers

For precise chemical identification, the following standardized identifiers are provided:

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C35H56N7O19P3S/c1-4-5-6-7-22-20(8-9-23(22)44)14-21(43)15-26(46)65-13-12-37-25(45)10-11-38-33(49)30(48)35(2,3)17-58-64(55,56)61-63(53,54)57-16-24-29(60-62(50,51)52)28(47)34(59-24)42-19-41-27-31(36)39-18-40-32(27)42/h5-6,18-22,24,28-30,34,43,47-48H,4,7-17H2,1-3H3,(H,37,45)(H,38,49)(H,53,54)(H,55,56)(H2,36,39,40)(H2,50,51,52)/b6-5-/t20-,21?,22-,24+,28+,29+,30?,34+/m0/s1 |

| InChI Key | YUFHOTSRMDFGNS-KEGOUEIJSA-N |

| SMILES | CC/C=C\C[C@H]1C@HCCC1=O |

Biochemical Role in Metabolism

3-Hydroxy-OPC4-CoA serves as a critical intermediate in multiple metabolic pathways, particularly in fatty acid metabolism. Its presence and transformations are integral to energy production and lipid processing in biological systems.

Role in Beta-Oxidation Pathway

The compound represents a key intermediate in the beta-oxidation catabolic spiral, which is responsible for breaking down fatty acids to generate energy. This process involves multiple steps and enzymes:

-

Fatty acyl-CoA dehydrogenase converts acyl-CoA to 2,3-enoyl-CoA

-

2,3-enoyl-CoA hydratase (part of the mitochondrial trifunctional protein, TFP) adds water to produce 3-hydroxyacyl-CoA (like 3-Hydroxy-OPC4-CoA)

-

3-hydroxyacyl-CoA dehydrogenase (also part of TFP) oxidizes the intermediate to 3-ketoacyl-CoA

-

3-ketoacyl-CoA thiolase releases a two-carbon unit as acetyl-CoA

This process continues in a spiral fashion, progressively shortening the fatty acid chain while generating acetyl-CoA molecules, which can enter the citric acid cycle for energy production.

Enzymatic Transformations

The conversion between different forms of acyl-CoA derivatives involves specific enzymes that catalyze precise transformations:

| Enzyme | Reaction | Product |

|---|---|---|

| 2,3-enoyl-CoA hydratase | Addition of water to 2,3-enoyl-CoA | 3-hydroxyacyl-CoA |

| 3-hydroxyacyl-CoA dehydrogenase | Oxidation of 3-hydroxyacyl-CoA | 3-ketoacyl-CoA |

These enzymatic reactions are crucial for proper fatty acid metabolism and energy production in cells .

Structural Relationships to Similar Compounds

3-Hydroxy-OPC4-CoA shares structural similarities with several other metabolic intermediates, which helps in understanding its place in biochemical pathways.

Comparison with Related Acyl-CoA Derivatives

These structural relationships illustrate the progressive modifications that occur during fatty acid metabolism and highlight the significance of 3-Hydroxy-OPC4-CoA as an intermediate in these processes.

Metabolic Connectivity

In metabolic pathways, 3-Hydroxy-OPC4-CoA is positioned between 2,3-enoyl-CoA and 3-ketoacyl-CoA, representing a critical oxidation state in the beta-oxidation process. The hydroxyl group at the third carbon position is a defining characteristic that determines its metabolic fate and enzymatic interactions .

Biochemical Significance and Research Implications

The study of 3-Hydroxy-OPC4-CoA and related compounds provides valuable insights into metabolic disorders, energy homeostasis, and potential therapeutic targets.

Relevance to Metabolic Disorders

Disruptions in the metabolism of 3-hydroxyacyl-CoA compounds can lead to various metabolic disorders, particularly those affecting fatty acid oxidation. Impaired function of enzymes involved in processing these intermediates may result in accumulation of these compounds, leading to cellular dysfunction and clinical manifestations.

Research Applications

Understanding the biochemistry of 3-Hydroxy-OPC4-CoA has several important research applications:

-

Biomarker development for metabolic disorders

-

Target identification for therapeutic interventions

-

Metabolic engineering for biotechnological applications

-

Fundamental research into energy metabolism

These applications highlight the significance of continuing research into the biochemistry and metabolism of 3-Hydroxy-OPC4-CoA and related compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume